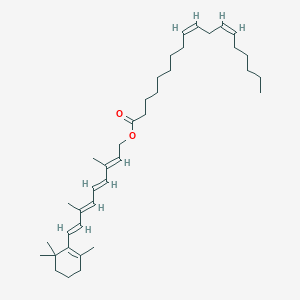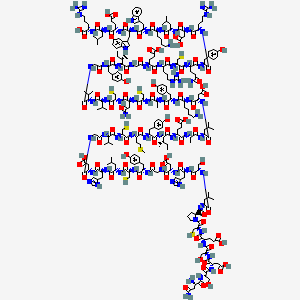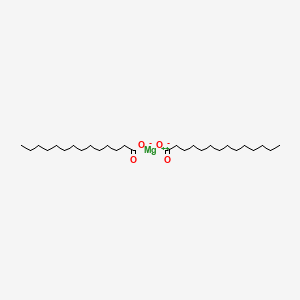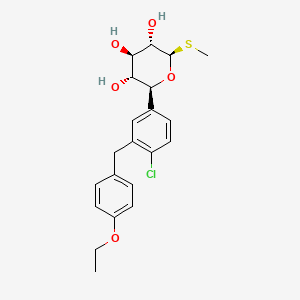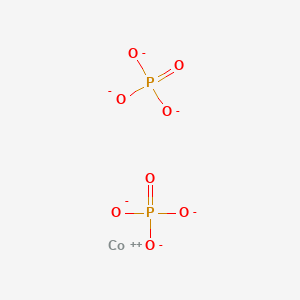
Cobalt bis(dihydrogen phosphate)
概要
説明
Cobalt bis(dihydrogen phosphate), with the presumed chemical formula Co(H₂PO₄)₂, is an inorganic compound where cobalt ions (Co²⁺) are coordinated with dihydrogen phosphate (H₂PO₄⁻) anions. Cobalt, a transition metal, may impart unique properties like catalytic activity or magnetic behavior due to its d-orbital electrons, distinguishing it from alkaline earth metal counterparts.
準備方法
Solvothermal Synthesis Method
Procedure and Structural Templating
Solvothermal synthesis employs 1,3-diaminopropane as a structure-directing agent to produce unidimensional cobalt hydrogen phosphate chains . In a typical process, cobalt precursors (e.g., nitrate or acetate) react with H₃PO₄ in a sealed autoclave at 160°C (433 K) for 24–72 hours . The organic template guides the assembly of edge-sharing CoO₄ and HPO₄ tetrahedra, forming anionic [Co(HPO₄)₂]²⁻ chains .
Role of Organic Additives
The diamine serves dual roles:
-
pH Modulation : Protonates phosphate groups, stabilizing the anionic framework .
-
Spatial Confinement : Restricts crystal growth to one dimension, yielding nanowire or rod-like morphologies .
Structural and Morphological Analysis
-
Single-Crystal XRD : Resolves the chain structure, showing alternating CoO₄ and HPO₄ units with pendant phosphate groups .
-
Scanning Electron Microscopy (SEM) : Reveals fibrous aggregates with lengths exceeding 10 µm .
-
Hydrogen Bonding Network : Interchain H-bonds (2.7–3.1 Å) enhance structural rigidity .
Comparative Analysis of Preparation Methods
Challenges and Considerations in Synthesis
Impurity Mitigation
-
Metal Contaminants : Technical-grade CoCO₃ may contain Fe²⁺ or Ni²⁺, requiring chelation or ion-exchange purification .
-
Acid Residues : Unreacted H₃PO₄ necessitates neutralization with calcium carbonate prior to disposal .
Scalability vs. Precision
While solution precipitation excels in large-scale production, solvothermal synthesis offers superior control over crystallinity and morphology—critical for catalytic or electronic applications .
化学反応の分析
Cobalt bis(dihydrogen phosphate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hydrogenation reactions where it acts as a catalyst . Common reagents used in these reactions include hydrogen gas and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used but often include reduced organic compounds and hydrogenated products .
科学的研究の応用
Industrial Applications
2.1. Waste Treatment
One of the notable applications of cobalt bis(dihydrogen phosphate) is in the treatment of industrial waste. The compound can be derived from spent solutions in galvanic and chemical coating processes, effectively recycling cobalt from hazardous waste into valuable materials. This approach not only mitigates environmental impact but also recovers cobalt for further industrial use .
2.2. Catalysis
Cobalt bis(dihydrogen phosphate) serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate reactions while maintaining stability under different conditions makes it an attractive option for catalysis in the pharmaceutical industry .
Biomedical Applications
3.1. Drug Delivery Systems
Due to its favorable biocompatibility and low toxicity, cobalt bis(dihydrogen phosphate) is being explored as a potential drug delivery system. Its ability to form micelles and vesicles allows for effective encapsulation of therapeutic agents, enhancing their delivery to target sites within the body .
3.2. Antimicrobial Properties
Research indicates that cobalt bis(dihydrogen phosphate) exhibits antimicrobial activity, making it a candidate for use in medical coatings and devices to prevent infections . This property has implications for its use in dental materials and other biomedical applications.
Energy Storage
Cobalt bis(dihydrogen phosphate) is being investigated for its role in energy storage systems, particularly in batteries. Its electrochemical properties allow it to function effectively as an electrode material, contributing to advancements in battery technology .
Case Study 1: Recycling Cobalt from Industrial Waste
A study demonstrated the effectiveness of using cobalt bis(dihydrogen phosphate) for recovering cobalt from spent galvanic solutions. The process involved precipitating cobalt as a phosphate salt, which was then purified for industrial reuse, showcasing a sustainable approach to waste management .
Case Study 2: Antimicrobial Coatings
Research conducted on the antimicrobial properties of cobalt bis(dihydrogen phosphate) revealed its efficacy against common pathogens when used as a coating on medical devices. This study highlighted the compound's potential to reduce infection rates in clinical settings .
作用機序
The mechanism by which cobalt bis(dihydrogen phosphate) exerts its effects is primarily through its catalytic properties. In electrochemical applications, it facilitates the transfer of electrons and protons, thereby enhancing the efficiency of reactions like water splitting . The molecular targets involved include the active sites on the cobalt phosphate surface, which interact with reactants to lower the activation energy of the reaction .
類似化合物との比較
Chemical and Structural Similarities
Bis(dihydrogen phosphate) compounds generally consist of a metal cation paired with two H₂PO₄⁻ anions. Below is a comparison of key compounds:
Physical Properties
Available data for alkaline earth metal phosphates provide a baseline for comparison:
Key Observations :
- Barium and Strontium salts exhibit high thermal stability (e.g., Ba(H₂PO₄)₂ melts at 1560°C) , making them suitable for high-temperature applications.
- Calcium bis(dihydrogen phosphate) is water-soluble and widely used in agriculture .
- Cobalt bis(dihydrogen phosphate) : Transition metal phosphates often show redox activity. For example, cobalt-containing compounds like Cobalt Phosphate Hydrate (CAS 21041-93-0) are studied for catalytic and electrochemical applications .
Alkaline Earth Metal Phosphates:
- Barium and Strontium : Used in electronics (semiconductors) and industrial markets .
- Calcium : Dominates in fertilizers due to phosphorus bioavailability .
Cobalt Bis(dihydrogen phosphate):
While direct studies are scarce, related research highlights:
- Catalytic Potential: Cobalt compounds, such as Cobalt(II) Hydroxide (CAS 21041-93-0), are employed in battery electrodes and catalysis . Co(H₂PO₄)₂ could similarly serve in energy storage systems.
- Optoelectronic Analogues: Potassium dihydrogen phosphate (KDP) doped with transition metals (e.g., zinc) shows enhanced dielectric properties . Cobalt’s paramagnetism might enable novel optoelectronic behaviors.
生物活性
Cobalt bis(dihydrogen phosphate), with the chemical formula Co(H₂PO₄)₂, is an inorganic compound that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and electrochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Cobalt Bis(Dihydrogen Phosphate)
Cobalt bis(dihydrogen phosphate) is typically encountered as a red powder and is known for its high purity, making it suitable for both research and industrial applications. The compound primarily functions as an electrocatalyst in reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are critical processes in energy conversion technologies .
Target Pathways:
- Hydrogen Evolution Reaction (HER) : Cobalt bis(dihydrogen phosphate) facilitates the electro-catalytic proton reduction, leading to hydrogen formation. This process is vital for sustainable energy solutions, particularly in hydrogen production from water .
- Photocatalytic Activity : The compound exhibits significant photocatalytic activity under specific conditions, contributing to its role in environmental applications .
Mode of Action:
- The interaction with substrates is influenced by environmental factors such as pH and buffer strength, which can affect the stability and efficacy of the compound .
Cobalt bis(dihydrogen phosphate) has shown several promising biochemical properties:
- Low Toxicity : Studies indicate that it possesses low toxicity in both in vitro and in vivo models, making it a viable candidate for medicinal applications .
- Cell Penetration : The compound demonstrates easy penetration into cells, which is crucial for therapeutic applications .
Medicinal Applications
Cobalt bis(dihydrogen phosphate) has been explored for various medicinal applications:
- Enzyme Inhibition : It has potential as an inhibitor for therapeutically relevant enzymes such as HIV protease and carbonic anhydrase IX (CA-IX), which are implicated in cancer progression .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antimycotic activities, showcasing its versatility in treating infections .
Case Study 1: Electrochemical Applications
In a study focusing on the electrochemical properties of cobalt bis(dihydrogen phosphate), researchers observed that it exhibited significant electrochemical signals in aqueous buffers. These signals were indicative of reversible redox processes involving Co(II/III). The findings suggested that the compound could be utilized in bioconjugation studies and as a redox label for biomolecule detection .
Case Study 2: Cancer Therapeutics
Another study highlighted the use of cobalt bis(dihydrogen phosphate) derivatives in cancer therapy. The derivatives were shown to effectively inhibit CA-IX, an enzyme associated with tumor growth. This inhibition was linked to enhanced therapeutic outcomes in preclinical models .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthesis methods for cobalt bis(dihydrogen phosphate), and how do experimental conditions influence yield and purity?
- Methodological Answer : Cobalt bis(dihydrogen phosphate) [Co(H₂PO₄)₂] is typically synthesized via aqueous reaction of cobalt salts with phosphoric acid under controlled pH. Microwave-assisted synthesis (e.g., as applied to cobaltocenium derivatives ) can enhance reaction efficiency by reducing time and improving crystallinity. Key parameters include stoichiometric ratios (Co²⁺:H₃PO₄ = 1:2), temperature (80–100°C), and pH (maintained at 2–3 to prevent Co(OH)₂ precipitation). Post-synthesis purification via recrystallization or dialysis is critical to remove unreacted H₃PO₄ .
Q. How can researchers characterize the structural and thermal stability of cobalt bis(dihydrogen phosphate)?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure and phase purity. Compare with databases (e.g., ICDD PDF-4+) for lattice parameter validation .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., loss of H₂O or H₃PO₄ residues) under inert atmospheres (N₂/Ar). Typical mass loss steps occur at 150–250°C .
- FTIR Spectroscopy : Identify phosphate coordination modes (e.g., ν(P–O) at 900–1100 cm⁻¹, δ(P–O–H) at 500–600 cm⁻¹) .
Q. What safety protocols are essential when handling cobalt bis(dihydrogen phosphate)?
- Methodological Answer : Due to cobalt's toxicity (classified as a Category 1B carcinogen), researchers must adhere to:
- Exposure Limits : Restrict airborne Co²⁺ to <0.1% concentration in lab settings .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal contact .
- Waste Disposal : Neutralize acidic residues with CaCO₃ before disposal in designated heavy-metal waste streams .
Advanced Research Questions
Q. How can conflicting data on the solubility of cobalt bis(dihydrogen phosphate) in aqueous systems be resolved?
- Methodological Answer : Contradictory solubility reports (e.g., "insoluble" vs. "slightly soluble") arise from pH-dependent H₂PO₄⁻/HPO₄²⁻ equilibria. To standardize measurements:
- pH-Controlled Solubility Tests : Conduct experiments across a pH gradient (1–6) using buffered solutions (e.g., HCl/NaOH). Monitor Co²⁺ concentration via ICP-OES .
- Ionic Strength Adjustments : Evaluate solubility in varying electrolyte concentrations (e.g., 0.1–1.0 M NaCl) to account for activity coefficient effects .
Q. What advanced applications does cobalt bis(dihydrogen phosphate) have in catalysis or material science?
- Methodological Answer :
- Electrocatalysis : Use as a precursor for Co-P-O catalysts in oxygen evolution reactions (OER). Characterize via cyclic voltammetry (CV) and Tafel plots in 1 M KOH .
- Phosphate-Based Materials : Incorporate into metal-organic frameworks (MOFs) for ion-exchange applications. Synthesize via solvothermal methods (e.g., 120°C, DMF solvent) and validate porosity via BET analysis .
Q. How can researchers address discrepancies in thermal decomposition pathways reported for cobalt bis(dihydrogen phosphate)?
- Methodological Answer : Discrepancies often stem from varying atmospheric conditions (oxidizing vs. inert). To resolve:
特性
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTWYFOTJBTIQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO8P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-10-0 | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


